molecular formula C13H13N5O B11181388 2-(4-Methyl-quinazolin-2-ylamino)-5,6-dihydro-3H-pyrimidin-4-one

2-(4-Methyl-quinazolin-2-ylamino)-5,6-dihydro-3H-pyrimidin-4-one

Cat. No.: B11181388
M. Wt: 255.28 g/mol
InChI Key: JOQDOEKTOISJNR-UHFFFAOYSA-N
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Description

2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that features a quinazoline ring system fused with a tetrahydropyrimidinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific structural features that combine the quinazoline and tetrahydropyrimidinone moieties

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C13H13N5O/c1-8-9-4-2-3-5-10(9)16-13(15-8)18-12-14-7-6-11(19)17-12/h2-5H,6-7H2,1H3,(H2,14,15,16,17,18,19)

InChI Key

JOQDOEKTOISJNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NCCC(=O)N3

Origin of Product

United States

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